molecular formula C11H8BrNO3 B6183861 5-bromo-6-methoxyquinoline-2-carboxylic acid CAS No. 2624138-22-1

5-bromo-6-methoxyquinoline-2-carboxylic acid

Cat. No.: B6183861
CAS No.: 2624138-22-1
M. Wt: 282.1
InChI Key:
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Description

5-bromo-6-methoxyquinoline-2-carboxylic acid is a quinoline derivative that has garnered attention due to its unique chemical properties and potential applications in various fields. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methoxyquinoline-2-carboxylic acid typically involves the bromination of 6-methoxyquinoline-2-carboxylic acid. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-methoxyquinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-6-methoxyquinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 5-bromo-6-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups on the quinoline ring can influence its binding affinity and selectivity towards certain enzymes or receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinoline-2-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.

    5-chloro-6-methoxyquinoline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.

    5-bromo-8-methoxyquinoline-2-carboxylic acid: The position of the methoxy group is different, which can influence its overall properties.

Uniqueness

5-bromo-6-methoxyquinoline-2-carboxylic acid is unique due to the specific positioning of the bromine and methoxy groups on the quinoline ring. This unique structure can result in distinct chemical reactivity and biological activities compared to other similar compounds.

Properties

CAS No.

2624138-22-1

Molecular Formula

C11H8BrNO3

Molecular Weight

282.1

Purity

95

Origin of Product

United States

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